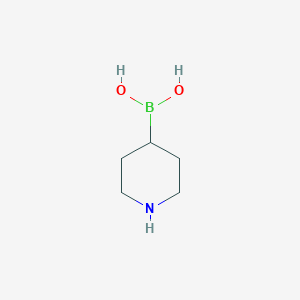

ピペリジン-4-イルボロン酸

説明

Piperidin-4-ylboronic acid is a boronic acid derivative that has gained significant attention in recent years due to its potential applications in various fields of research. It is a white crystalline powder that is soluble in water and commonly used as a building block in the synthesis of various organic compounds. In

科学的研究の応用

ピペリジン誘導体の合成

ピペリジン-4-イルボロン酸は、様々なピペリジン誘導体の合成に使用できます。 これらには、置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノンが含まれます . これらの誘導体は、製薬業界で重要な役割を果たしています .

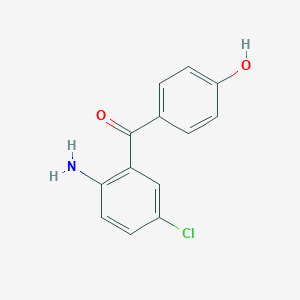

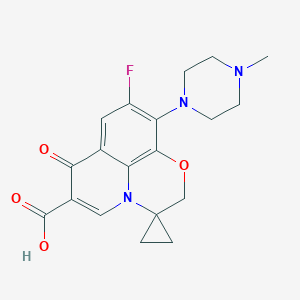

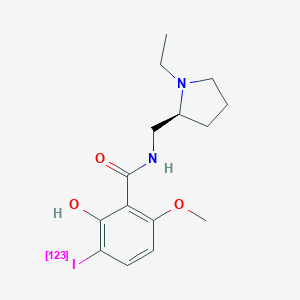

創薬

ピペリジン(ピペリジン-4-イルボロン酸を含む)は、創薬のための最も重要な合成フラグメントの1つです . これらは、アルカロイドに加えて、20種類以上の医薬品に存在しています .

潜在的な薬物の生物学的評価

ピペリジン-4-イルボロン酸とその誘導体は、潜在的な薬物の発見と生物学的評価に使用されます . これには、それらの生物学的および薬理学的活性の研究が含まれます .

プロト脱ボロン化

ピペリジン-4-イルボロン酸は、ピナコールボロン酸エステルであるため、プロト脱ボロン化プロセスで使用できます . プロト脱ボロン化は、ボロン酸エステルからボロン部分を除去する方法であり、多くの有機合成プロセスにおいて重要なステップです .

アルケンの反マルコフニコフヒドロメチル化

ピペリジン-4-イルボロン酸は、アルケンの形式的な反マルコフニコフヒドロメチル化に使用できます . これは、有機合成における貴重な変換です

Safety and Hazards

作用機序

Target of Action

Piperidin-4-ylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The primary targets of Piperidin-4-ylboronic acid are the molecules or structures in a biological system where it can bind and exert its action.

Mode of Action

The mode of action of Piperidin-4-ylboronic acid involves its interaction with its targets. One of the most important applications of organoboron compounds like Piperidin-4-ylboronic acid is the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed carbon–carbon bond-forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by Piperidin-4-ylboronic acid are related to its role in the Suzuki–Miyaura coupling . This reaction is a key step in many synthetic pathways, leading to the formation of complex organic compounds . The downstream effects of this reaction can vary widely depending on the specific compounds involved in the reaction.

Pharmacokinetics

Organoboron compounds like piperidin-4-ylboronic acid are generally known for their stability . This stability can influence the compound’s bioavailability, as it allows the compound to remain intact in the body for a longer period of time.

Result of Action

The result of Piperidin-4-ylboronic acid’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of Piperidin-4-ylboronic acid’s action would depend on the particular compounds that are synthesized as a result of its action.

Action Environment

The action of Piperidin-4-ylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling in which Piperidin-4-ylboronic acid participates is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environments and can tolerate the presence of many different functional groups . .

特性

IUPAC Name |

piperidin-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BNO2/c8-6(9)5-1-3-7-4-2-5/h5,7-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBWBVAONQOOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCNCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554568 | |

| Record name | Piperidin-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120347-72-0 | |

| Record name | Piperidin-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

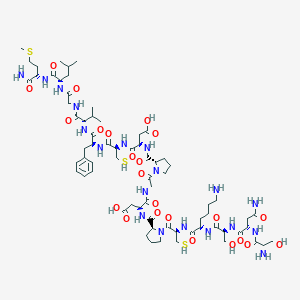

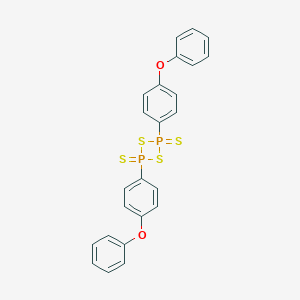

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

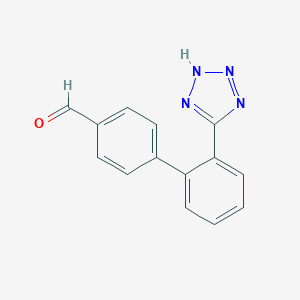

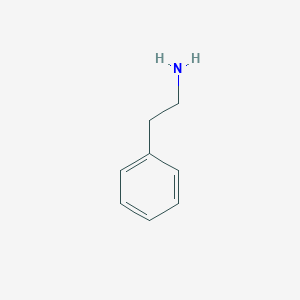

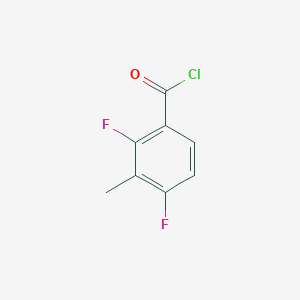

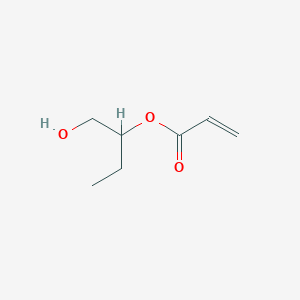

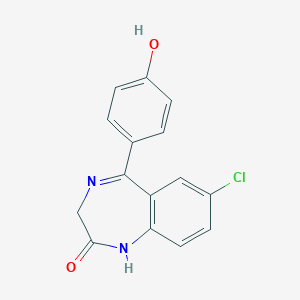

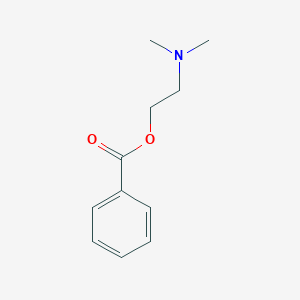

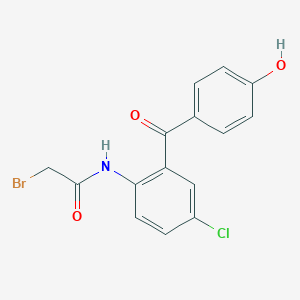

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)